molecular formula C7H4ClNO B1588422 6-Chlorobenzo[d]oxazole CAS No. 227197-72-0

6-Chlorobenzo[d]oxazole

Cat. No. B1588422
Key on ui cas rn: 227197-72-0
M. Wt: 153.56 g/mol
InChI Key: JJOOKXUUVWIARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06274739B1

Procedure details

10 g (0.065 mol) of 6-chlorobenzoxazole, 0.45 g of phosphorus trichloride and 0.09 g of anhydrous aluminum trichloride were initially charged in 30 ml of phosphorus oxychloride (POCl3). With heating and stirring, chlorine gas was introduced at a rate of 0.6 equivalent of chlorine per hour. After an internal temperature of 80° C. had been reached, the stream of chlorine gas was reduced to 0.6 equivalent of chlorine per 6 hours, and the temperature was increased to 100° C. The reaction was monitored by gas chromatography. After all of the starting material had been consumed, most of the POCl3 was distilled off and the residue was subjected to fractional distillation under reduced pressure. This gave a pure fraction of 11.9 g of the 2,6-dichlorobenzoxazole, which solidifies on cooling (GC>99% pure) (>97% of theory).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]2[N:6]=[CH:7][O:8][C:4]=2[CH:3]=1.P(Cl)(Cl)[Cl:12].[Cl-].[Cl-].[Cl-].[Al+3].ClCl>P(Cl)(Cl)(Cl)=O>[Cl:12][C:7]1[O:8][C:4]2[CH:3]=[C:2]([Cl:1])[CH:10]=[CH:9][C:5]=2[N:6]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC2=C(N=CO2)C=C1
Name
Quantity
0.45 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
0.09 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
30 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With heating
CUSTOM
Type
CUSTOM
Details
After an internal temperature of 80° C.
CUSTOM
Type
CUSTOM
Details
After all of the starting material had been consumed, most of the POCl3
DISTILLATION
Type
DISTILLATION
Details
was distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to fractional distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1OC2=C(N1)C=CC(=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: CALCULATEDPERCENTYIELD 1931.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.